molecular formula C11H13ClN2O2 B13995456 3-Amino-1-benzylpyrrolidine-2,5-dione--hydrogen chloride (1/1) CAS No. 77693-11-9

3-Amino-1-benzylpyrrolidine-2,5-dione--hydrogen chloride (1/1)

Cat. No.: B13995456
CAS No.: 77693-11-9
M. Wt: 240.68 g/mol
InChI Key: HNEIOAXKWISDJV-UHFFFAOYSA-N
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Description

3-Amino-1-benzylpyrrolidine-2,5-dione–hydrogen chloride (1/1) is a chemical compound with the molecular formula C11H12N2O2·HCl It is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione typically involves the reaction of benzyl bromide with 3-amino-2,5-pyrrolidinedione under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-benzylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind to active sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-benzyl-succinimide
  • 2,5-Pyrrolidinedione,3-amino-1-(phenylmethyl)-, (3S)

Uniqueness

3-Amino-1-benzylpyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77693-11-9

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

3-amino-1-benzylpyrrolidine-2,5-dione;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H

InChI Key

HNEIOAXKWISDJV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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